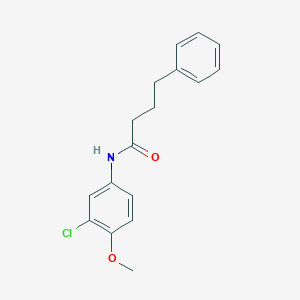![molecular formula C21H22ClN3O5 B297546 N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as AMACR inhibitor, is a compound that has gained significant attention in scientific research due to its potential in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves the inhibition of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide activity, which leads to the accumulation of toxic metabolites in cancer cells. This, in turn, triggers the activation of apoptotic pathways and the induction of cancer cell death. Additionally, this compound can also inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Biochemical and Physiological Effects:
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cancer cell death, reduce tumor growth, inhibit cancer cell migration and invasion, and enhance the efficacy of chemotherapy. Additionally, this compound can also modulate the expression of various genes involved in cancer progression, including those related to cell cycle regulation, apoptosis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in lab experiments is its specificity towards cancer cells. This compound can selectively target cancer cells while sparing normal cells, which can reduce the risk of toxicity and side effects. Additionally, this compound can enhance the efficacy of chemotherapy, which can improve the overall treatment outcomes. However, one of the limitations of using N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is its potential for off-target effects, which can affect the normal physiological functions of cells.
Direcciones Futuras
There are several future directions for the research on N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor. One of the areas of interest is the development of more potent and selective inhibitors that can target specific types of cancer. Additionally, the combination of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor with other therapeutic agents, such as immunotherapy, can enhance the overall treatment efficacy. Moreover, the identification of biomarkers that can predict the response to N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor can improve patient selection and treatment outcomes. Finally, the exploration of the potential of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor in other diseases, such as metabolic disorders, can broaden its therapeutic applications.
Conclusion:
In conclusion, N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor is a promising compound that has demonstrated significant potential in cancer treatment. Its specificity towards cancer cells, ability to induce cancer cell death, and enhance the efficacy of chemotherapy make it an attractive candidate for further research. The future directions in this field can provide new insights into the therapeutic applications of this compound and improve the overall treatment outcomes for cancer patients.
Métodos De Síntesis
The synthesis of N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor involves several steps, including the condensation of 2-hydrazinyl-2-oxoethanol with 2-(allyloxy)-3-methoxybenzaldehyde, followed by the reaction with 4-chlorophenoxyacetic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide), an enzyme that is overexpressed in various types of cancer, including prostate, breast, and colorectal cancers. By inhibiting N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, this compound can induce cancer cell death and reduce tumor growth.
Propiedades
Nombre del producto |
N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide |
|---|---|
Fórmula molecular |
C21H22ClN3O5 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-2-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-3-11-29-21-15(5-4-6-18(21)28-2)12-24-25-19(26)13-23-20(27)14-30-17-9-7-16(22)8-10-17/h3-10,12H,1,11,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+ |
Clave InChI |
SPDWSGPUNQFXPK-WYMPLXKRSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OCC=C)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
SMILES |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=CC(=C1OCC=C)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
![2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297485.png)
![2-(2-{4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297486.png)
![2-[2-(3-iodo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297488.png)